Physovenine

Description

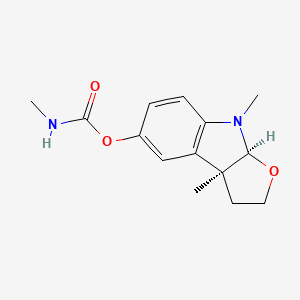

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6091-05-0 |

|---|---|

Formule moléculaire |

C14H18N2O3 |

Poids moléculaire |

262.3 g/mol |

Nom IUPAC |

[(3aS,8bS)-4,8b-dimethyl-2,3a-dihydro-1H-furo[2,3-b]indol-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C14H18N2O3/c1-14-6-7-18-12(14)16(3)11-5-4-9(8-10(11)14)19-13(17)15-2/h4-5,8,12H,6-7H2,1-3H3,(H,15,17)/t12-,14-/m0/s1 |

Clé InChI |

LXTKNVLLWOLCOV-JSGCOSHPSA-N |

SMILES |

CC12CCOC1N(C3=C2C=C(C=C3)OC(=O)NC)C |

SMILES isomérique |

C[C@@]12CCO[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C |

SMILES canonique |

CC12CCOC1N(C3=C2C=C(C=C3)OC(=O)NC)C |

Synonymes |

physovenine |

Origine du produit |

United States |

Contextual Overview of Calabar Bean Alkaloids and Physovenine

Classification within Indole (B1671886) Alkaloid Chemistry

Indole alkaloids are a large and diverse class of natural products characterized by the presence of an indole structural moiety. uomustansiriyah.edu.iqwikipedia.org They are biosynthetically derived from the amino acid tryptophan. slideshare.netwikipedia.org This class is further divided into two main groups: isoprenoid and non-isoprenoid indole alkaloids. uomustansiriyah.edu.iqwikipedia.org

Physovenine falls under the category of non-isoprenoid indole alkaloids . uomustansiriyah.edu.iqwikipedia.org More specifically, it is classified as a pyrroloindole alkaloid . uomustansiriyah.edu.iqwikipedia.orgscribd.com The biosynthesis of this group of alkaloids involves the methylation of the indole nucleus at position 3, followed by a nucleophilic addition at the C2 position, which leads to the closure of the ethylamino group into a ring structure. uomustansiriyah.edu.iqwikipedia.org

Historical Significance in Natural Product Research

The study of Calabar bean alkaloids has a rich history that has significantly impacted natural product research. The journey began with the isolation of physostigmine (B191203) in 1864 by Jobst and Hesse. ajpps.orgajpps.org This was followed by the identification of other minor alkaloids, including this compound in 1911. ajpps.orgajpps.orgresearchgate.net The structural elucidation of these complex molecules presented a considerable challenge to chemists of the era. The structure of physostigmine was successfully determined in 1925 by Edgar Stedman and George Barger. ajpps.org

The total synthesis of these alkaloids, particularly physostigmine, was a landmark achievement in organic chemistry, first accomplished in racemic form by Julian and Pikl in 1935. udel.edu The pursuit of synthetic routes to this compound and its analogues continues to be an active area of research, driving the development of new synthetic methodologies. researchgate.net The exploration of the Calabar bean's chemical constituents has not only expanded the field of natural product chemistry but also laid the groundwork for understanding enzyme inhibition and chemical neurotransmission. ajpps.orgajpps.orgresearchgate.net

Structural Relationship to Related Furo[2,3-b]indole and Pyrrolo[2,3-b]indole Alkaloids

The alkaloids isolated from the Calabar bean share a common structural heritage but exhibit key differences that define their individual properties. The core of these alkaloids is a tricyclic system.

This compound is characterized by a hexahydrofurano[2,3-b]indole ring system. rsc.orgudel.edu This structure consists of a five-membered furan (B31954) ring fused to the indole core.

In contrast, the principal alkaloid, physostigmine , possesses a hexahydropyrrolo[2,3-b]indole ring system. researchgate.netudel.edusemanticscholar.org This structure features a five-membered pyrrolidine (B122466) ring fused to the indole. The defining structural feature of this group is a hexahydropyrrolo[2,3-b]indole ring with a carbon substituent at the C-3a position. udel.edusemanticscholar.org

The key structural difference between this compound and physostigmine lies in the heteroatom within the third ring: an oxygen atom in this compound's furoindoline core versus a nitrogen atom in physostigmine's pyrroloindoline core. rsc.org This seemingly minor substitution has significant implications for the molecule's chemical and biological properties.

Other related alkaloids from the Calabar bean, such as eseroline, are analogues of physostigmine and also feature the hexahydropyrrolo[2,3-b]indole skeleton. semanticscholar.org The study of these related structures provides valuable insight into structure-activity relationships within this class of alkaloids.

Historical Trajectory of Physovenine Research

Initial Isolation and Early Characterization from Physostigma venenosum (Calabar Beans)

Physovenine is a notable alkaloid derived from the Calabar bean, the seed of the West African plant Physostigma venenosum. The investigation of these beans by Western science began in the mid-19th century, spurred by observations of their use as an ordeal poison by the Efik people of Old Calabar (present-day Nigeria). researchgate.netresearchgate.net Initial research focused on the bean's primary and most abundant alkaloid, physostigmine (B191203) (also known as eserine), which was first isolated in 1864 by Jobst and Hesse.

Following the discovery of physostigmine, scientific exploration of the Calabar bean's chemical constituents continued, leading to the identification of several other related alkaloids. This compound was subsequently isolated from this complex mixture in 1911. Its discovery was part of a broader effort to characterize the full spectrum of active principles within Physostigma venenosum, which also led to the identification of compounds like eseramine (B1212976) and geneserine in the surrounding years. The early characterization of this compound established it as a structural analogue of physostigmine, contributing to the growing family of alkaloids from this single botanical source.

Table 1: Key Alkaloids from Physostigma venenosum

| Alkaloid | Year of Identification |

|---|---|

| Physostigmine | 1864 |

| Eseramine | 1893 |

| This compound | 1911 |

Pioneering Structural Elucidation Efforts and Spectroscopic Analysis

The determination of this compound's precise chemical structure followed the groundwork laid by the structural elucidation of physostigmine. Unlike the earlier methods used for physostigmine, which relied heavily on chemical degradation, the structure of this compound was established primarily through the use of then-emerging spectrophotometric and spectrometric techniques. researchgate.net

Researchers utilized physostigmine as a crucial reference compound, comparing the spectroscopic data of the two alkaloids to deduce the structural features of this compound. researchgate.net Key analytical techniques employed in these pioneering efforts included:

Ultraviolet (UV) Spectroscopy : This was used to study the electronic structure of the molecule and how it behaved in different pH conditions. Studies showed that in neutral solutions, this compound and its analogues exist in a closed, three-ring form, while in acidic solutions, they form protonated indolenine derivatives (an open form). researchgate.net

Proton Magnetic Resonance (PMR) Spectroscopy : As a precursor to modern NMR, PMR spectroscopy provided critical information about the arrangement of hydrogen atoms within the molecule, allowing chemists to piece together its framework. researchgate.net

These spectroscopic methods confirmed that this compound shares the same fundamental three-ring furoindoline skeleton as physostigmine but differs in its substitution pattern.

Table 2: Spectroscopic Techniques in Early this compound Research

| Technique | Application | Finding |

|---|---|---|

| UV Spectroscopy | Analysis of molecular form in solution | Revealed equilibrium between closed (neutral pH) and open (acidic pH) ring forms. researchgate.net |

Evolution of Research Interest in the Furoindoline Core

The unique tricyclic structure of this compound, known as a furoindoline, has garnered significant and lasting interest in the field of synthetic organic chemistry. The furoindoline scaffold is a recurring motif in a variety of bioactive natural products, and developing methods to construct this core has been a long-standing goal for chemists.

Research into the total synthesis of Calabar bean alkaloids has provided a platform for developing novel chemical reactions and strategies. The synthesis of this compound, for instance, has been a target for demonstrating the utility of new synthetic methodologies. rsc.orgresearchgate.net Efforts in this area have led to the development of efficient routes to access the furoindoline skeleton, such as:

Cascade Dearomatization of Indoles : A modern strategy that allows for the rapid construction of the C3 methyl-substituted furoindoline core found in this compound. rsc.org

Asymmetric Heck Cyclization : An enantioselective method used to create the chiral center of the molecule, leading to the synthesis of the specific (−)-physovenine enantiomer found in nature. researchgate.net

Interrupted Fischer Indolization : A sequence leveraged to build fused indoline (B122111) motifs, which is applicable to the synthesis of complex targets containing the furoindoline scaffold. researchgate.net

The continued interest in synthesizing this compound and related alkaloids is not just for the purpose of producing the natural product itself, but also for advancing the tools and techniques available to organic chemists for building complex molecular architectures. rsc.orgresearchgate.net

Advanced Synthetic Methodologies for Physovenine and Analogues

Total Synthesis Approaches

The synthesis of physovenine, a complex indole (B1671886) alkaloid, has been a subject of significant interest in organic chemistry, leading to the development of various elegant and efficient total synthesis strategies. These approaches often feature key chemical transformations that enable the construction of its characteristic furoindoline or pyrroloindoline core with high levels of stereocontrol.

Strategies Employing Sharpless Epoxidation

A notable strategy for the enantioselective synthesis of (-)-physovenine utilizes a modified Sharpless asymmetric epoxidation as a key step. This approach establishes the crucial stereochemistry early in the synthetic sequence.

| Key Transformation | Starting Material | Key Reagents | Intermediate | Overall Yield | Enantiomeric Excess | Ref. |

| Sharpless Asymmetric Epoxidation | Tryptophol (B1683683) | (+)-DIPT, Ti(Oi-Pr)₄, t-BuOOH | (-)-3a-Hydroxyfuroindoline | 19.4% | >99% ee | units.it |

Grignard Reagent-Mediated Syntheses

An efficient formal total synthesis of both physostigmine (B191203) and this compound has been developed utilizing a Grignard reagent 1,4-addition as a pivotal step. acs.orgnih.govacs.org This strategy offers versatility by allowing the introduction of various alkyl groups at the C-3 position of a 2-hydroxyindolenine intermediate. acs.orgacs.org

| Starting Material | Key Intermediate | Key Reaction | Reagents for Key Step | Final Precursor | Overall Yield (5 steps) | Ref. |

| 5-Methoxyindole-3-acetonitrile | 2-Hydroxyindolenine | Grignard 1,4-addition | MeMgBr (or other R-MgX) | N-carbomethoxylated furoindoline | 23% | acs.orgacs.org |

Diels-Alder Reaction Pathways

The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, has been reported as a key strategy in formal syntheses of this compound. researchgate.netnih.gov This pericyclic reaction allows for the rapid assembly of the core carbocyclic framework, which can then be further manipulated to form the final alkaloid structure. While specific details on the dienophile and diene partners directly leading to a this compound precursor are mentioned as part of a list of established methods, the application of Diels-Alder cycloaddition remains a recognized approach in the broader context of its synthesis. researchgate.netnih.govorganic-chemistry.org

Catalytic Asymmetric Heck Cyclizations in Pyrroloindoline and Furoindoline Construction

Catalytic asymmetric Heck cyclizations have emerged as a powerful and versatile method for the enantioselective total synthesis of Calabar alkaloids, including (-)-physovenine and its enantiomer. acs.orgudel.edu This strategy constructs the critical 3,3-disubstituted oxindole (B195798) or pyrroloindoline core by forming a quaternary stereocenter with high enantioselectivity. acs.org

The synthesis typically starts from achiral, acyclic precursors. udel.edu A key substrate, a (Z)-α,β-unsaturated iodoanilide or a related (Z)-2-methyl-2-butenanilide, is subjected to an intramolecular Heck reaction catalyzed by a palladium complex with a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). acs.orgudel.edu For instance, the cyclization of (Z)-2-methyl-2-butenanilide using a Pd-(S)-BINAP catalyst system proceeds to form an oxindole aldehyde in 84% yield and 95% ee. udel.edu This intermediate is then converted to (-)-physovenine through a series of established transformations. udel.edu A significant advantage of this method is that by simply choosing the opposite enantiomer of the chiral ligand (e.g., (R)-BINAP), one can synthesize the enantiomer, (+)-physovenine, providing access to either form of the alkaloid from common precursors. udel.edu

| Substrate | Catalyst/Ligand | Base/Solvent | Product | Yield | Enantiomeric Excess (ee) | Ref. |

| (Z)-α,β-Unsaturated iodoanilide | Pd(OAc)₂ / (R)-BINAP | PMP / NMP | 3,3-Disubstituted oxindole | Good | Modest | acs.org |

| (Z)-2-Methyl-2-butenanilide | Pd₂(dba)₃ / (S)-BINAP | PMP / THF | (S)-Oxindole aldehyde | 84% | 95% | udel.edu |

Intramolecular Michael Addition Strategies

The intramolecular Michael addition serves as another key C-C bond-forming reaction for the construction of the heterocyclic core of this compound. researchgate.netnih.gov This reaction involves the conjugate addition of a nucleophile onto an α,β-unsaturated carbonyl system within the same molecule to form a cyclic product. masterorganicchemistry.comnumberanalytics.com

In the context of this compound synthesis, this strategy is employed to create the furoindoline or related ring systems. researchgate.netnih.gov The process typically involves generating a nucleophile, often an enolate, which then attacks an appropriately positioned Michael acceptor. numberanalytics.com This cyclization is a key step in domino or tandem sequences that rapidly build molecular complexity from simpler starting materials. rsc.org For example, a tandem Michael/Michael addition sequence has been used to create spirocyclic oxindoles, which are structurally related to the core of this compound. rsc.org The use of an intramolecular Michael addition has been cited as one of the established methods for achieving the total synthesis of this alkaloid. nih.gov

acs.orgacs.org-Sigmatropic Rearrangement Protocols

acs.orgacs.org-Sigmatropic rearrangements, such as the Claisen rearrangement, represent a powerful and stereoselective method for carbon-carbon bond formation and have been applied in synthetic routes toward this compound. researchgate.netnih.govnih.gov These rearrangements proceed through a concerted, pericyclic transition state, allowing for precise control over the stereochemistry of the newly formed bond. nih.gov

One approach involves the rearrangement of an N-alkenyloxyindole intermediate. These precursors can be synthesized through methods like the conjugate addition of an N-hydroxyindole to an activated alkyne. researchgate.net Upon heating, the N-alkenyloxyindole undergoes a acs.orgacs.org-sigmatropic rearrangement followed by a spontaneous cyclization to furnish the furo[2,3-b]indoline core as a single diastereomer. researchgate.net This tandem rearrangement-cyclization sequence provides a concise and efficient pathway to the central heterocyclic system of this compound. nih.govresearchgate.net

Radical-Mediated Cyclization and Substitution Reactions

Radical reactions have proven to be a powerful tool in the synthesis of complex alkaloids like this compound. researchgate.net These methods often involve the generation of a radical species that triggers a cascade of bond-forming events to construct the heterocyclic core.

One notable approach involves a cobalt-mediated aryl radical cyclization, which has been utilized in a formal synthesis of this compound. researchgate.net This strategy presents a six-step synthesis starting from 4-methoxyaniline, with the key step being the cobalt-mediated radical cyclization to form the tetrahydrofuro[2,3-b]indole core. researchgate.net Another strategy employs a photocatalyzed alkoxycarbonylation of alkenes with alkyloxalyl chlorides, which generates alkoxycarbonyl radical fragments. nih.gov This method has been applied to a more concise formal synthesis of (±)-physovenine. researchgate.netnih.gov

Visible-light photoredox catalysis has also been used to generate aryl radicals from unactivated aryl iodides, leading to an intramolecular 1,5-H transfer reaction. researchgate.net This method offers operational simplicity and mild reaction conditions and has been applied to a concise formal synthesis of (±)-physovenine. researchgate.net Furthermore, a NaI/PPh₃-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides has been developed for the efficient synthesis of quaternary oxindoles, a key intermediate for this compound analogues. beilstein-journals.org

A stereospecific radical substitution reaction was a key step in a concise total synthesis of (–)-physovenine starting from optically active (–)-3a-hydroxyfuroindoline. researchgate.net This highlights the utility of radical reactions in controlling stereochemistry, a crucial aspect of natural product synthesis.

Electrochemical C-O Bond Formation Methodologies

Electrochemical methods offer a sustainable and mild alternative to traditional synthetic routes. An electrochemical approach for the C-O bond formation has been successfully applied to the synthesis of (±)-physovenine. researchgate.netresearchgate.net This method stands out for its mild reaction conditions compared to more conventional strategies. researchgate.netresearchgate.net The use of electricity as a "reagent" minimizes waste and avoids harsh chemicals, aligning with the principles of green chemistry. beilstein-journals.org This electrochemical strategy has been shown to be effective in constructing the crucial C-O bond within the furoindoline core of this compound.

Cascade Dearomatization of Indole Derivatives

Cascade reactions provide an efficient means to build molecular complexity in a single step. A highly effective intermolecular cascade dearomatization of substituted indoles using benzodithiolylium tetrafluoroborate (B81430) has been developed. rsc.orgrsc.org This strategy enables the synthesis of C3 methyl-substituted furoindolines, which are key structural motifs in this compound. rsc.orgrsc.org The reaction proceeds under mild conditions and has been successfully applied to a highly concise synthesis of this compound. rsc.orgrsc.org This method represents a direct approach to constructing the furoindoline skeleton from readily available indole derivatives. rsc.org

Another approach involves the asymmetric dearomatization of indoles through a Michael/Friedel–Crafts-type cascade reaction, which allows for the construction of polycyclic spiroindolines. capes.gov.br While not a direct synthesis of this compound, this methodology showcases the power of cascade dearomatization in creating complex indole-based architectures.

Convergent and Stereoselective Routes

Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined together, is often more efficient for complex targets. Several convergent and stereoselective routes to this compound have been reported. One such route utilizes a chiral synthon to achieve a high degree of stereocontrol. researchgate.net

A diastereocontrolled route to (–)-physovenine has been developed using an enantiopure 7,7-dimethyl-6,8-dioxabicyclo[3.3.0]oct-3-en-2-one as a synthetic equivalent of a chiral cyclopentadienone. researchgate.net This highlights the use of chiral building blocks to control the stereochemistry of the final product. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure natural products like this compound.

Formal Synthesis Pathways and Key Intermediate Generation

A formal synthesis is one in which a known intermediate that has previously been converted to the final natural product is synthesized. Several formal syntheses of this compound have been reported, focusing on the efficient generation of key intermediates.

One efficient formal total synthesis of both physostigmine and this compound starts from 5-methoxyindole-3-acetonitrile. nih.gov A key step in this route is a Grignard reagent 1,4-addition. nih.gov The advanced intermediate, 2-hydroxyindolenine, can then be converted to either esermethole (B191207) or the C-ring oxygenated analogue required for this compound. nih.gov

Another formal synthesis involves a palladium-catalyzed intramolecular arylation of an anilide enolate. researchgate.net This key step efficiently constructs the oxindole core, a precursor to the furoindoline system of this compound. researchgate.net

The generation of key intermediates with high efficiency and stereocontrol is a major focus of these formal synthesis pathways. For instance, a concise formal synthesis of (±)-physovenine has been achieved through a photocatalyzed alkoxycarbonylation of alkenes, which efficiently prepares a tricyclic furoindoline intermediate. nih.gov

| Key Intermediate | Synthetic Strategy | Reference(s) |

| 2-Hydroxyindolenine | Grignard reagent 1,4-addition | nih.gov |

| Oxindole derivative | Palladium-catalyzed intramolecular arylation of an anilide enolate | researchgate.net |

| Tetrahydrofuro[2,3-b]indole | Cobalt-mediated aryl radical cyclization | researchgate.net |

| Tricyclic furoindoline | Photocatalyzed alkoxycarbonylation of alkenes | nih.gov |

| C3 Methyl-substituted furoindoline | Cascade dearomatization of indole derivatives | rsc.orgrsc.org |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. rsc.org This approach can lead to more efficient and sustainable synthetic routes. rsc.org While specific chemoenzymatic total syntheses of this compound are not extensively detailed in the provided context, the principles of this strategy are well-established. nih.gov For example, enzymatic kinetic resolution is a key step in the highly enantioselective total synthesis of other complex natural products. researchgate.net The application of enzymes could be envisioned for the stereoselective reduction of ketones or the resolution of racemic intermediates in the synthesis of this compound, potentially offering milder reaction conditions and higher enantiopurity. rsc.orgnih.gov The development of computer-assisted tools for planning chemoenzymatic routes may facilitate the future application of this strategy to this compound synthesis. rsc.org

Biomimetic Synthesis Strategies for this compound

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct natural products. newswise.comengineering.org.cn This approach can offer elegant and efficient solutions to complex synthetic problems. engineering.org.cn The biosynthesis of indole alkaloids often involves oxidative coupling and rearrangement reactions. newswise.com A potential biomimetic approach to this compound could involve the oxidative cyclization of a tryptamine (B22526) derivative, mimicking the proposed biogenesis of the furoindoline core. While a specific biomimetic total synthesis of this compound is not explicitly described, the strategy of using a potentially biomimetic dimerization of optically active pyrroloindolizines has been explored for related alkaloids. researchgate.net The development of biomimetic strategies for this compound remains an area of interest, potentially leading to novel and highly efficient synthetic routes. newswise.com

Stereochemical Control and Enantioselective Synthesis

Asymmetric Synthesis of Physovenine Enantiomers

The total synthesis of both naturally occurring (–)-physovenine and its non-natural enantiomer, (+)-physovenine, has been successfully demonstrated, providing a powerful validation of modern asymmetric synthesis methodologies. A notable approach allows for a versatile route to either enantiomer by establishing the critical C3a quaternary stereocenter with high enantioselectivity early in the synthetic sequence. acs.orgudel.edu

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries represent a classical and reliable strategy for inducing stereoselectivity in chemical reactions. researchgate.net In the context of this compound synthesis, these approaches involve temporarily attaching a chiral molecule to a synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. researchgate.netacs.org

While direct total syntheses of this compound using this method are part of the broader strategic landscape, the principle is well-demonstrated in the synthesis of its core structures. For example, highly stereoselective furoindoline derivatives, the central scaffold of this compound, have been synthesized by employing an imidazolidinone-based chiral auxiliary. researchgate.net This auxiliary guides an aldol (B89426) reaction to create a specific stereoisomer, which is then carried forward. Similarly, the synthesis of related alkaloids has been achieved using chiral auxiliaries to control intramolecular Diels-Alder reactions or reductive cyclizations, strategies that establish the foundational stereochemistry necessary for building complex molecules like this compound. acs.orgresearchgate.net

Key aspects of chiral auxiliary-mediated synthesis include:

Attachment: Covalent bonding of the chiral auxiliary to an achiral substrate.

Stereoselective Reaction: The auxiliary directs the formation of a new stereocenter.

Removal: The auxiliary is cleaved from the product without disturbing the newly formed stereocenter.

This method has been instrumental in the synthesis of various complex natural products and remains a valuable tool for constructing enantiomerically pure compounds. researchgate.netnumberanalytics.com

Organocatalytic and Metal-Catalyzed Asymmetric Reactions

Modern synthetic chemistry heavily relies on catalytic asymmetric reactions, which use small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.org Both metal complexes and small organic molecules (organocatalysts) have been employed in strategies relevant to this compound's synthesis. researchgate.netnih.gov

Metal-Catalyzed Reactions

A landmark achievement in the synthesis of this compound enantiomers is the use of a palladium-catalyzed asymmetric intramolecular Heck reaction. acs.orgudel.edu This key step forges the C3a quaternary stereocenter with exceptional control. In this reaction, a (Z)-2-methyl-2-butenanilide precursor undergoes cyclization in the presence of a palladium catalyst coordinated to a chiral diphosphine ligand, such as (R)- or (S)-BINAP. acs.orgacs.org The choice of the BINAP ligand enantiomer directly determines whether the reaction yields the precursor for (–)-physovenine or (+)-physovenine. udel.eduacs.org

| Reaction | Catalyst System | Key Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Heck Cyclization | Pd-(S)-BINAP | (S)-Oxindole Aldehyde (precursor to (-)-Physovenine) | 84% | 95% | udel.edu |

| Asymmetric Heck Cyclization | Pd-(R)-BINAP | (R)-Oxindole Aldehyde (precursor to (+)-Physovenine) | Data not specified, but enables synthesis | Data not specified, but enables synthesis | udel.edu |

Organocatalytic Reactions

Organocatalysis, the use of metal-free small organic molecules to catalyze asymmetric transformations, has emerged as a powerful complementary approach to metal catalysis. frontiersin.org While the seminal total syntheses of this compound have relied on metal catalysis, organocatalytic methods are highly relevant for creating its key structural motifs. For instance, asymmetric multicomponent reactions catalyzed by cinchona alkaloid-based Lewis bases can be used to synthesize highly substituted and enantioenriched indole (B1671886) and indoline (B122111) derivatives, which are direct precursors or analogues of the this compound core. nih.gov

Conformational Analysis of Key Synthetic Intermediates

Understanding the three-dimensional shape and flexibility (conformation) of molecules is critical during a multi-step synthesis. acs.org For this compound, the conformation of key intermediates in the synthetic pathway influences their reactivity and the stereochemical outcome of subsequent transformations. Detailed studies using Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling have been performed to elucidate the preferred solution-state conformations of advanced furoindoline intermediates. acs.orgresearchgate.netnih.gov

These analyses revealed interesting structural behaviors. For example, the intermediate esermethole (B191207) was found to exist in a dynamic equilibrium between two conformations in solution. acs.org In contrast, other closely related furoindoline intermediates, such as compounds 13 and 15 in the synthetic scheme, were found to adopt a single, more rigid conformation. acs.org This rigidity can be advantageous, as it locks the molecule into a specific shape, allowing for more predictable reaction outcomes. The data gathered from vicinal ¹H-¹H coupling constants in NMR spectra, correlated with calculated torsion angles from molecular models, provides a definitive picture of the molecule's shape in solution. researchgate.netnih.gov

| Intermediate | Analysis Method | Key Conformational Finding | Reference |

|---|---|---|---|

| Esermethole (12) | ¹H NMR, Molecular Modeling | Exists in a dynamic equilibrium between two C-ring conformations in solution. | acs.org |

| N-carbomethoxylated furoindoline (13) | ¹H NMR, Molecular Modeling | Adopts a single, rigid solution-state conformation. | acs.org |

| C-ring oxygenated analogue (15) | ¹H NMR, Molecular Modeling | Adopts a single, rigid solution-state conformation. Precursor to this compound. | acs.orgnih.gov |

This deep understanding of intermediate conformation is not merely academic; it provides crucial insights that guide the rational design of a synthetic route, helping chemists to overcome stereochemical hurdles on the path to the final natural product. acs.org

Investigation of Physovenine Derivatives and Structural Modification

Synthesis of Novel Physovenine Analogues

The synthesis of this compound and its analogues has been approached through various innovative routes, starting from different precursors and employing diverse chemical strategies.

A formal total synthesis of this compound has been described starting from 5-methoxyindole-3-acetonitrile. acs.org A key step in this process involves the oxidation of a dialkoxycarbonylindole derivative with chromium oxide to yield a pivotal N-protected 2-hydroxyindolenine intermediate. acs.org This intermediate serves as a branching point for the synthesis of different analogues. acs.org

Another versatile approach to racemic this compound involves the use of 4-methylaminophenol sulfate, also known as metol. clockss.org This synthesis proceeds via the formation of 1,3-dimethyl-5-tetrahydropyranyloxyoxindole, a protected form of the oxindole (B195798) core. clockss.org Phase transfer catalyzed C3-alkylation of this intermediate leads to an alcohol, which is subsequently converted into (±)-physovenine. clockss.org This route was also adapted to produce a sulfur analogue, (±)-thiathis compound, by converting a bromide intermediate into a thioalcohol. clockss.org

The furoindoline ring system, which is the core structure of this compound, has been the target of various synthetic strategies. eurekaselect.com One formal synthesis of this compound was based on the Fischer indole (B1671886) synthesis, reacting a specific hydrazine (B178648) with a lactol to construct the furoindoline scaffold. rsc.org Additionally, the total synthesis of the natural enantiomer, (-)-physovenine, has been successfully achieved starting from optically active (-)-3a-hydroxyfuroindoline, which itself is synthesized from tryptophol (B1683683) using a modified Sharpless epoxidation. researchgate.net This strategy utilized a stereospecific radical substitution and a regioselective oxidation at the C5 position. researchgate.net

A different synthetic pathway involves the intramolecular arylation of an anilide enolate, catalyzed by palladium, which also constitutes a formal total synthesis of this compound. eurekaselect.com These varied synthetic endeavors highlight the chemical versatility in constructing the this compound skeleton and its derivatives. unibo.itresearchgate.net

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds (excluding bioactivity data)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its properties. gardp.org For the this compound scaffold, SAR studies involve the systematic modification of its structure to explore the chemical space and determine the role of different structural motifs. gardp.orgnih.gov

The core of SAR is the design and synthesis of a series of related compounds where specific parts of the molecule are altered. oncodesign-services.com In the context of the this compound scaffold, these modifications typically focus on three main areas: the furoindoline core, the substituents on the aromatic ring, and the carbamate (B1207046) side chain. The synthesis of various analogues, as detailed in the previous section, provides the necessary compounds for these investigations.

Key structural modifications for SAR studies on the this compound scaffold include:

Modification of the Heterocyclic Core: The replacement of the oxygen atom in the furan (B31954) ring with a sulfur atom to create thiathis compound is a prime example of a significant structural modification. clockss.org This change from an oxafuroindoline to a thiafuroindoline core allows for an investigation into the role of the heteroatom in the ring system.

Alteration of Aromatic Ring Substituents: The position and nature of substituents on the benzene (B151609) ring of the indoline (B122111) system are systematically varied. The synthesis of this compound itself involves a methoxy (B1213986) group at the 5-position, which is a key feature derived from its natural origins. acs.orgrsc.org

Variation of the Carbamate Group: The N-methylcarbamate group is a characteristic feature of this compound. SAR studies would explore the effect of replacing the methyl group with other alkyl or aryl substituents, or even replacing the entire carbamate moiety with other functional groups like esters or amides. ontosight.ai

By synthesizing and analyzing these analogues, researchers can build a qualitative and quantitative understanding of the this compound pharmacophore. rsc.org This involves identifying which parts of the molecule are essential for its chemical properties and which can be modified to fine-tune those properties. rsc.org

Functional Group Interconversions and Modifications of the this compound Skeleton

Functional group interconversions (FGIs) are essential chemical transformations that allow for the modification of a molecule's structure and properties. solubilityofthings.comsolubilityofthings.com In the synthesis and derivatization of this compound, several key FGIs are employed to manipulate the skeleton and introduce desired functionalities.

One of the most critical FGIs in the final step of many this compound syntheses is the conversion of a hydroxyl group to a carbamate. clockss.org The precursor, often referred to as physovenol, which contains a phenolic hydroxyl group, is reacted with an isocyanate, typically methyl isocyanate, to form the N-methylcarbamate functional group of this compound. clockss.org

Oxidation and reduction reactions are fundamental tools for modifying the this compound skeleton. imperial.ac.ukslideshare.net

Oxidation: In one synthetic route, chromium oxide is used to oxidize an indole derivative to a 2-hydroxyindolenine, introducing a key hydroxyl group that facilitates further reactions. acs.org

Reduction: The reduction of carbonyl groups and other functionalities is also crucial. For instance, an alane-N,N-dimethylethylamine complex has been used to reduce a complex intermediate to an N-carbomethoxylated furoindoline. acs.org Lithium aluminium hydride (LAH) is another common reducing agent used in the synthetic pathways to reduce ester or nitrile functionalities. clockss.orgimperial.ac.uk

The use of protecting groups is another area where FGIs are vital. In the synthesis of racemic this compound from metol, a tetrahydropyranyl (THP) ether is used to protect a hydroxyl group. clockss.org The installation and subsequent removal of this protecting group are classic examples of FGIs, allowing chemical reactions to be performed on other parts of the molecule without affecting the hydroxyl group. clockss.org The THP group is stable in the basic conditions used for C3 alkylation but can be removed later to reveal the free hydroxyl for carbamate formation. clockss.org

These transformations, from simple protections and deprotections to complex redox reactions, enable chemists to precisely modify the this compound skeleton, leading to the creation of novel analogues and the exploration of its chemical nature. solubilityofthings.com

Molecular and Cellular Mechanism Investigations Non Clinical

In Vitro Studies of Physovenine's Interactions with Molecular Targets

In vitro studies are crucial for isolating and characterizing the direct interaction between a compound and its molecular targets, free from the complexities of a whole biological system.

This compound is a well-characterized inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting them, this compound increases the concentration and duration of action of acetylcholine at the synapse.

Research demonstrates that natural (-)-physovenine is a potent inhibitor of both enzymes, with an efficacy comparable to that of the well-known cholinesterase inhibitor, physostigmine (B191203). Studies comparing the natural form with its synthetic mirror image, or antipode, have found that (-)-physovenine is twice as potent against AChE and 14 times more potent against BChE than (+)-physovenine. This highlights a degree of stereoselectivity in its action. However, other research has noted that, unlike some derivatives of physostigmine, this compound may lack significant enantiomeric selectivity in its inhibitory activity.

A variety of this compound analogs have been synthesized and evaluated for their cholinesterase-inhibiting properties. These studies confirm that modifications to the this compound structure can retain or even enhance its biological activity.

Table 1: Cholinesterase Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | Reported Potency / Activity | Source |

|---|---|---|---|

| (-)-Physovenine | AChE & BChE | Equally potent as (-)-physostigmine. | researchgate.net |

| (-)-Physovenine vs (+)-Physovenine | AChE | (-)-Physovenine is twice as potent. | researchgate.net |

| (-)-Physovenine vs (+)-Physovenine | BChE | (-)-Physovenine is 14 times more potent. | researchgate.net |

| This compound Analogs | AChE & BChE | A series of synthesized analogs were evaluated for cholinesterase inhibition activities. | nih.govnih.gov |

To determine the specificity of this compound's action, researchers have conducted receptor binding assays. These studies test the ability of a compound to bind to various neuroreceptors.

Pharmacological testing of (-)-physovenine and its carbamate (B1207046) analogs revealed no significant binding to various opiate or serotonin (B10506) receptor preparations. This suggests that the primary mechanism of action of this compound is likely confined to its effects on cholinesterases, rather than direct interaction with these major neurotransmitter receptor systems. This high degree of selectivity is a critical characteristic, distinguishing its mode of action from compounds that may interact with multiple receptor types.

Network Pharmacology and Molecular Docking Studies (e.g., Interleukin-1 Beta targeting in Polygonum Cuspidatum extracts containing this compound)

Network pharmacology and molecular docking are computational techniques used to predict how a compound might interact with a wide range of biological targets and pathways. This compound has been identified as one of several active ingredients in the medicinal plant Polygonum cuspidatum. Studies on extracts from this plant have provided insights into the potential broader biological activities of its constituent compounds.

In silico analyses of Polygonum cuspidatum have identified this compound as a key bioactive component. These studies have constructed drug-target-pathway networks to explore the plant's therapeutic potential for various conditions, including acute lung injury and certain cancers. While these studies often analyze the combined effect of all active ingredients, they provide a map of potential targets. For instance, network analyses have linked the compounds in Polygonum cuspidatum to targets involved in inflammation and cell signaling, such as Interleukin-6 (IL-6), AKT1, and pathways related to the cell cycle and apoptosis.

Table 2: Network Pharmacology Findings for Polygonum Cuspidatum Extracts Containing this compound

| Study Focus | Associated Targets/Pathways | Role of this compound | Source |

|---|---|---|---|

| Hepatocellular Carcinoma | CDK1, ESR1, HSP90AA1, MAPK1 | Identified as an active component in the extract. | nih.gov |

| Acute Lung Injury | IL-6, AKT1, VEGFA, PI3K, MMP9, HIF-1α | Listed as one of 13 active ingredients. | u-szeged.hu |

| General Mechanism | Cancer-related and gynecological disorder pathways | Identified as a potential active ingredient based on pharmacokinetic properties. | plos.org |

Cellular Pathway Modulation in Model Systems (e.g., inflammatory pathways in non-human in vitro models)

Building on the predictions from network pharmacology, cellular studies investigate how this compound, often as a component of Polygonum cuspidatum extract, modulates cellular signaling pathways in controlled laboratory settings. These studies typically use non-human cell lines to observe changes in protein activity and gene expression following treatment.

Research on Polygonum cuspidatum extract has demonstrated its ability to modulate key cellular pathways involved in inflammation and cell proliferation. For instance, in airway smooth muscle (ASM) cells, the extract was shown to inhibit proliferation induced by platelet-derived growth factor (PDGF) and to promote apoptosis (programmed cell death). This was linked to the inhibition of the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. Furthermore, the extract was found to suppress the overexpression of MUC5AC, a mucus protein, in airway epithelial cells by targeting the MAPK signaling pathway.

Given that this compound is a recognized bioactive constituent of this extract, it is inferred to contribute to these observed effects. The modulation of these pathways, particularly those involving inflammation (such as the TNF and IL-17 signaling pathways), highlights a potential mechanism for the extract's therapeutic properties in inflammatory conditions.

Neurochemical Research in In Vitro and Ex Vivo Preparations (excluding in vivo human/animal studies)

Neurochemical research in non-clinical settings, such as on cultured neuronal cells (in vitro) or on isolated brain tissue slices (ex vivo), aims to understand how a compound affects the chemical processes of the nervous system.

The primary and most direct neurochemical effect of this compound stems from its established role as a cholinesterase inhibitor. In any preparation containing functional cholinergic synapses, whether in neuronal cell cultures or ex vivo brain slices, the application of this compound is expected to prevent the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing and prolonging its action on postsynaptic and presynaptic receptors.

While direct studies measuring neurotransmitter release from brain slices treated specifically with this compound are limited, the extensive research on its potent anticholinesterase activity provides a solid basis for its neurochemical function. Studies on the closely related compound physostigmine in cultured neuronal cells have shown it can block acetylcholine receptor-mediated ion influx, indicating complex interactions beyond simple enzyme inhibition. The inhibition of acetylcholinesterase by compounds like this compound directly impacts the turnover rate of acetylcholine in brain tissue preparations, leading to increased levels of both acetylcholine and its precursor, choline. This fundamental action alters the neurochemical environment and modulates the signaling capacity of cholinergic neural circuits. nih.gov

Advanced Analytical Methodologies in Physovenine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are central to the characterization of physovenine, offering insights into its molecular structure and properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the intricate structure of this compound. nih.gov It provides detailed information on chemical shifts, coupling constants, and multiplet patterns, which are essential for mapping the atomic framework of the molecule. nih.gov Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, distinct signals reveal the arrangement of protons within the molecule. For instance, hindered rotation around the N(8)-CO₂Me single bond in related furoindoline precursors can cause significant broadening of proton signals for H-7 and the N(8)-CO₂Me group at room temperature. acs.org This effect is also observed in the ¹³C NMR spectra for the corresponding carbon signals. acs.org Raising the temperature can overcome this rotational barrier, resulting in sharper, more defined signals. acs.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of each carbon atom. The presence of electronegative atoms like oxygen and nitrogen significantly influences these shifts. libretexts.org For example, a carbon atom bonded to an oxygen atom will resonate at a higher chemical shift (further downfield) compared to a carbon bonded only to other carbons and hydrogens. libretexts.org

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the stereochemistry of this compound and its synthetic intermediates. acs.org These experiments provide information about the spatial proximity of different protons within the molecule, which is vital for confirming the relative configuration of stereocenters. acs.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Intermediates

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| N(8)-CO₂Me | Broad signal at room temp. | Broad signal at room temp. | Hindered rotation around the N-CO₂Me bond. acs.org |

| H-7 | Broad signal at room temp. | - | Affected by hindered rotation. acs.org |

| C-7a | - | Broad signal at room temp. | Affected by hindered rotation. acs.org |

| C-3b | - | Broad signal at room temp. | Affected by hindered rotation. acs.org |

| C-3a | - | Broad signal at room temp. | Affected by hindered rotation. acs.org |

Note: Specific chemical shift values for this compound itself are dependent on the solvent and experimental conditions. The data presented here illustrates common observations in the analysis of its precursors.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis. wikipedia.org In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

High-resolution mass spectrometry (HRMS) is particularly valuable in this compound research as it can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com The fragmentation pattern, which results from the breakup of the energetically unstable molecular ion, provides a "fingerprint" of the molecule. chemguide.co.uklibretexts.org Analysis of these fragments can help to identify structural motifs within this compound. wikipedia.org For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups.

Different ionization techniques can be employed, with electron ionization (EI) being a common method that leads to extensive fragmentation. msu.edu The stability of the molecular ion is a key factor in its detection; aromatic rings and other conjugated π-electron systems, such as those present in the core structure of this compound, tend to form more stable molecular ions. msu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound. colab.ws

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the chemical bonds within a molecule, causing vibrational transitions. mrclab.com This technique is highly effective for identifying the presence of specific functional groups. itwreagents.com For example, the IR spectrum of a this compound analog would be expected to show characteristic absorption bands for the carbamate (B1207046) C=O stretch, C-O stretching, and aromatic C-H and C=C stretching vibrations. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy examines the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. mrclab.com This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems or aromatic rings, which are present in this compound. itwreagents.com The UV spectrum can be used to confirm the presence of the aromatic indole (B1671886) core and can be sensitive to changes in conjugation. escholarship.org

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Region/Parameter | Expected Observation | Structural Inference |

| IR Spectroscopy | ~1700 cm⁻¹ | Strong absorption | Carbamate carbonyl (C=O) group |

| IR Spectroscopy | ~1600 cm⁻¹, ~1470 cm⁻¹ | Absorptions | Aromatic C=C stretching |

| IR Spectroscopy | ~1200-1000 cm⁻¹ | Absorptions | C-O stretching |

| UV-Vis Spectroscopy | ~200-400 nm | Absorption maxima | Presence of conjugated aromatic system |

Optical Rotation and Chiroptical Methods

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Optical rotation and other chiroptical methods are essential for characterizing its stereochemistry.

Optical Rotation is the property of a chiral compound to rotate the plane of plane-polarized light. pressbooks.pub The measurement of the specific rotation ([α]) is a characteristic physical property of an enantiomer and is used to determine its optical purity. libretexts.org For a pair of enantiomers, they will rotate the plane of polarized light by the same magnitude but in opposite directions. pressbooks.pub This technique is crucial in synthetic studies to confirm the enantiomeric identity and purity of the target molecule.

Chiroptical methods , such as Circular Dichroism (CD), provide more detailed stereochemical information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique can give insights into the absolute configuration and conformational features of this compound.

Chromatographic Separation and Purification Methods

The isolation of this compound from natural sources or its purification after synthetic preparation requires efficient separation techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, purification, and analysis of compounds. rotachrom.comwikipedia.org It is particularly well-suited for non-volatile and thermally unstable compounds like many alkaloids, including this compound. oxfordindices.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. advancechemjournal.comthermofisher.com

In the context of this compound research, HPLC can be used for:

Analytical Purposes: To determine the purity of a sample and to quantify the amount of this compound present. oxfordindices.com

Preparative Purposes: To purify this compound from a reaction mixture or a natural extract. advancechemjournal.com

Different modes of HPLC can be employed. Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, or the more common reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, can be optimized for the separation of this compound and its related analogs. wikipedia.orgadvancechemjournal.com The choice of column, mobile phase composition, and detector (such as a UV detector) are critical for achieving high-resolution separation. oxfordindices.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. umass.educpp.edu It is frequently employed in synthetic organic chemistry to monitor the progress of reactions leading to this compound or its analogs. scispace.comresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the formation of the product and the consumption of reactants. umass.edu TLC is also valuable for preliminary purity assessment of isolated this compound samples; a pure compound should ideally appear as a single spot. ualberta.ca

The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent system that moves up the plate via capillary action. savemyexams.com The separation is based on the differential partitioning of compounds between the two phases. cpp.edu The polarity of the compound, the stationary phase, and the mobile phase are critical factors. libretexts.org More polar compounds interact more strongly with the polar stationary phase (adsorbent) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. ualberta.calibretexts.org The Rf value is a key parameter calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. khanacademy.orgyoutube.com

Visualization of the separated spots on the TLC plate can be achieved using UV light if the compounds are fluorescent or UV-active. savemyexams.com Alternatively, chemical staining agents like iodine vapor can be used. savemyexams.com In the context of alkaloid analysis, specific TLC-based bioassays have been developed, for instance, to test for acetylcholinesterase (AChE) inhibition, where active compounds like this compound can be identified directly on the plate. scribd.com

Table 1: Typical Parameters for TLC Analysis of Alkaloids

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates. The 'F254' indicates the presence of a fluorescent indicator for UV visualization at 254 nm. |

| Mobile Phase (Eluent) | A mixture of solvents, often a non-polar solvent (e.g., chloroform, ethyl acetate) and a polar solvent (e.g., methanol, ammonia), to achieve optimal separation. The exact ratio is optimized based on the specific alkaloids. |

| Sample Application | The dissolved sample is applied as a small spot on the baseline drawn with a pencil. savemyexams.com |

| Development | The plate is placed in a closed chamber containing the mobile phase, ensuring the solvent level is below the baseline. savemyexams.com |

| Visualization | UV lamp (254 nm or 366 nm), Iodine vapor, or specific spray reagents (e.g., Dragendorff's reagent for alkaloids). |

| Analysis | Calculation of Rf values to compare with standards. utoronto.ca |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. wikipedia.org For a compound like this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile to be vaporized without decomposition. sigmaaldrich.com The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase within a long, thin capillary column. phenomenex.comteledynelabs.com

In this compound research, GC, particularly when coupled with a mass spectrometer (GC-MS), is a definitive method for identification and quantification. scribd.comehu.es The GC separates the components of a complex mixture, and each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for structural identification. The time it takes for a compound to pass through the column and reach the detector is known as the retention time, a characteristic value used for qualitative identification under specific conditions. phenomenex.comshimadzu.com The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative analysis. shimadzu.comyoutube.com

The choice of GC column and temperature programming is critical. A temperature program, where the column oven temperature is increased over time, is often used to ensure the elution of compounds with a wide range of boiling points in a reasonable time. chromatographyonline.com

Table 2: General Parameters for GC Analysis of Alkaloids

| Parameter | Description |

| Injection Port | Heated to vaporize the sample instantly. Split/splitless injectors are common, with the choice depending on sample concentration. phenomenex.com |

| Carrier Gas | Inert gas, typically Helium or Hydrogen, at a constant flow rate. wikipedia.org |

| Column | A capillary column (e.g., 30m length, 0.25mm internal diameter) with a specific stationary phase (e.g., 5% Phenyl Polysiloxane) is commonly used for alkaloid analysis. |

| Oven Program | A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to elute all compounds of interest. chromatographyonline.com |

| Detector | A Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometer (MS) provides both quantitative data and structural information for identification. teledynelabs.com |

| Retention Time (t_R) | The time taken for this compound to elute from the column, used for identification by comparison with a standard. phenomenex.com |

Crystallographic Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single, highly ordered crystal of the substance. nih.gov The crystal diffracts the X-rays, creating a unique diffraction pattern of spots. libretexts.org By analyzing the angles and intensities of these diffracted beams, scientists can calculate a three-dimensional map of the electron density within the crystal, and from this, deduce the precise positions of every atom in the molecule. wikipedia.orgnih.gov

In the context of this compound research, X-ray crystallography has been an indispensable tool, particularly in confirming the stereochemistry of synthetic intermediates. During the complex total synthesis of this compound, multiple stereocenters are created. X-ray analysis of a crystalline intermediate or a derivative can unambiguously establish its relative and absolute configuration. For example, the structure of a key diastereoisomer formed during a synthetic route to this compound was definitively determined using X-ray crystallography, which was crucial for the successful completion of the synthesis. researchgate.netjst.go.jp Similarly, patent literature describes the use of single-crystal X-ray analysis to confirm the structures of novel tricyclic compounds related to this compound. google.com While direct crystallographic data on this compound itself is not always available in literature, the analysis of its precursors and analogs has been fundamental to confirming synthetic strategies. researchgate.netresearchgate.net

Chemometric Applications in this compound Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. ijpsjournal.comdiva-portal.org This field is particularly useful when analyzing complex mixtures like plant extracts, where hundreds of compounds may be present. In the study of natural products like this compound, chemometrics is applied to data from analytical techniques such as HPLC and MS to correlate the chemical fingerprint of an extract with its biological activity. researchgate.net

Recent research in metabolomics and network pharmacology has utilized chemometric approaches to analyze plant metabolites. researchgate.netnih.gov this compound, along with other alkaloids like physostigmine (B191203) and eseramine (B1212976), can be analyzed within a complex plant matrix. researchgate.netnih.gov Chemometric models can then be used to predict the pharmacological effects of these compounds. researchgate.netnih.gov

One powerful application involves coupling chromatographic data with multivariate analysis. For instance, UPLC-DAD fingerprints of multiple plant fractions can be recorded and then analyzed using techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. nih.gov In a study on indole alkaloids from Psychotria nemorosa, Orthogonal Projections to Latent Structure (O-PLS1) was used to build a model correlating the chromatographic data with butyrylcholinesterase (BChE) inhibitory activity. nih.gov By analyzing the regression coefficients of the model, specific peaks in the chromatogram, potentially corresponding to compounds like this compound or its isomers, could be identified as being primarily responsible for the observed bioactivity. nih.gov This approach allows for the rapid identification of potential bioactive markers in a complex extract without the need to isolate every single component first.

Computational and Theoretical Studies of Physovenine

Quantum Chemical Calculations for Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for determining the geometric and electronic structures of molecules. aspbs.comcecam.org For physovenine and its analogues, these calculations have been crucial for understanding their three-dimensional arrangements, which are fundamental to their biological activity.

Detailed conformational analysis of key furoindoline intermediates in the formal total synthesis of this compound has been accomplished using molecular modeling. acs.orgnih.gov One study employed the MMX force field, a molecular mechanics method, to evaluate the low-energy conformations of esermethole (B191207) (a related compound) and the direct precursors to this compound's core structure. acs.org The calculations revealed that the fused ring system imparts significant conformational rigidity. acs.org For the furoindoline intermediates, two primary low-energy conformations, resulting from the inversion of the C-ring, were identified. acs.org These theoretical geometries were essential for interpreting experimental NMR data and establishing the definitive solution-state conformations. nih.gov

DFT calculations have also been used to investigate the structural aspects of reactants and transition states in synthetic routes leading to this compound. researchgate.netnih.gov For instance, full geometry optimizations using the B3LYP method with a 6-31G** basis set were performed to understand the mechanistic details of reactions forming the core structure of this compound. rsc.org These studies provide precise information on bond lengths, bond angles, and dihedral angles, confirming the stability of certain stereoisomers and guiding synthetic strategies. core.ac.uk

Table 1: Calculated Relative Energies of Low-Energy Conformations for this compound Intermediates

This interactive table summarizes the computed relative energies for the low-energy conformations of key intermediates in this compound synthesis, as determined by molecular mechanics calculations. acs.org

| Compound | Conformation A (kcal/mol) | Conformation B (kcal/mol) | Predicted Stability Difference (kcal/mol) |

| Furoindoline 13 | 0.00 | 1.50 | 1.50 |

| Furoindoline 15 | 0.00 | 1.30 | 1.30 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org This technique provides a dynamic perspective on molecular behavior, complementing the static pictures obtained from quantum chemical calculations. nih.gov While detailed MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles of MD are highly applicable to understanding its behavior.

The conformational analyses performed on this compound's precursors lay the groundwork for potential MD simulations. acs.orgnih.gov The established flexibility of the five-membered rings in the furoindoline core suggests that these systems are not static but exist in a dynamic equilibrium. acs.org MD simulations could model these conformational changes over time, providing insights into the energy barriers of ring inversion and the timescale of these motions. nih.gov

Furthermore, MD simulations are a standard tool for investigating the interaction of small molecules with biological macromolecules like proteins. rsc.orgresearchgate.net Given that this compound is an acetylcholinesterase inhibitor, MD simulations could be employed to model its binding within the active site of the acetylcholinesterase enzyme. acs.orgresearchgate.net Such simulations can reveal the key intermolecular interactions, the role of solvent molecules, and the dynamic stability of the ligand-protein complex, offering a detailed understanding of its mechanism of action at the atomic level. acs.org One study exploring the mechanism of a traditional Chinese medicine formula included this compound in its list of compounds for which molecular dynamics simulation verification was used. figshare.com

In Silico Modeling of Chemical Reactivity and Selectivity

In silico modeling is crucial for rationalizing and predicting the outcomes of chemical reactions. rsc.orgnih.gov In the context of this compound synthesis, computational studies have been instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity. researchgate.netcore.ac.uk

Density Functional Theory (DFT) has been a primary tool for these investigations. For example, in a total synthesis of (±)-physovenine, DFT calculations were used to elucidate the reaction mechanism and the origin of enantioselectivity in an asymmetric Staudinger−aza-Wittig reaction. researchgate.net The calculations investigated the Lewis acid-bound iminophosphorane intermediate and helped explain how the chiral phosphine (B1218219) catalyst controls the stereochemical outcome. researchgate.netnih.gov

In another approach, a domino Rh-catalyzed hydroformylation–double cyclization sequence was developed for the synthesis of 3a-substituted pyrrolidinoindolines, a core structure relevant to this compound. core.ac.uk Theoretical DFT calculations were employed to explain the observed regio- and stereoselectivity. core.ac.uk The study computed the geometries and energies of four possible transition states, revealing that the desired cis products are favored both thermodynamically and kinetically. core.ac.uk

Mechanistic investigations into the ring-opening cyclization of spiro-aziridine oxindoles, a reaction that can form frameworks related to this compound, also utilized in silico DFT calculations. rsc.org By calculating the Gibbs free energy (ΔG) values for different transition states, researchers could identify the favored reaction pathway and understand the energy barriers involved. rsc.org

Table 2: Application of In Silico Modeling in this compound-Related Syntheses

This table outlines various computational approaches used to model chemical reactivity and selectivity in synthetic routes toward this compound and related alkaloids.

| Synthetic Reaction | Computational Method | Focus of Study | Key Finding |

| Asymmetric Staudinger−aza-Wittig Reaction | DFT (ωB97X-D / B3LYP-D3) | Mechanism and enantioselectivity | Elucidated the cooperative effects of the Ir(I) Lewis acid and a chiral phosphine catalyst in controlling enantioselectivity. researchgate.netnih.gov |

| Rh-catalyzed Hydroformylation–Double Cyclization | DFT (B3LYP/6-31++G) | Reaction pathway and selectivity | Showed that cis products are both thermodynamically and kinetically favored, explaining the observed high selectivity. core.ac.uk |

| Ring-Opening Cyclization of Spiro-aziridine Oxindoles | DFT (B3LYP/6-31G) | Mechanistic investigation | Calculated activation barriers for favored and disfavored transition states to define the reaction pathway. rsc.org |

Future Directions in Physovenine Research

Exploration of Novel Synthetic Pathways

The complex, stereochemically rich structure of physovenine has made it a challenging target for total synthesis. While classic routes have been established, the future of this compound chemistry lies in the development of more efficient, stereoselective, and environmentally benign synthetic strategies.

Recent progress has moved beyond traditional methods, focusing on novel bond-forming reactions and catalytic processes. One promising avenue is the use of electrochemical methods . For instance, a late-stage electrochemical C-O bond formation has been successfully employed in the synthesis of (±)-physovenine, offering a mild alternative to canonical routes that often depend on harsh reducing agents like lithium aluminum hydride. x-mol.netresearchgate.net This approach not only improves safety and sustainability but also holds the potential for application to even more complex alkaloid targets. researchgate.net

Another area of intense research is the development of catalytic asymmetric syntheses to produce specific enantiomers of this compound, which is crucial as biological activity is often enantiomer-specific. amazon.comoup.com Notable strategies include:

Palladium-catalyzed enantioselective Heck reactions : A versatile route to the core hexahydropyrrolo[2,3-b]indole structure has been demonstrated through the asymmetric Heck cyclization of acyclic precursors. udel.eduacs.org More recently, a domino Heck carbonylation using a novel monodentate phosphoramidite (B1245037) ligand (Xida-Phos) has been developed for the asymmetric synthesis of (+)-physovenine. nih.gov

Nickel-catalyzed reactions : A Ni-catalyzed enantioselective reductive aryl-alkenylation of alkenes has provided a concise formal synthesis of (+)-physovenine, creating functionalized oxindoles under mild conditions without the need for preformed organometallic reagents. rsc.org

Furthermore, diversity-oriented synthetic approaches are being explored, starting from common intermediates to generate not only this compound but also a range of related alkaloids. acs.org Strategies using an "interrupted Fischer indolization" have been shown to rapidly assemble the fused indoline (B122111) motif, demonstrating the power of this method in the total synthesis of this compound and other complex natural products. nih.gov These innovative pathways, often characterized by improved step- and atom-economy, are critical for enabling the future study and potential application of this complex molecule. researchgate.net

Development of Advanced Analytical Techniques for Trace Analysis

To fully understand the biological role and potential applications of this compound, highly sensitive and specific analytical methods are required for its detection and quantification, particularly at trace levels in complex biological matrices. The future in this domain points towards the increasing application of advanced hyphenated analytical techniques. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of modern alkaloid analysis. universiteitleiden.nloup.com For this compound and related indole (B1671886) alkaloids, these techniques offer a powerful combination of separation and detection. researchgate.netrjpharmacognosy.ir Future advancements will likely focus on:

Ultra-High-Pressure Liquid Chromatography (UHPLC) : Coupling UHPLC with mass spectrometry (UHPLC-MS) provides faster analysis times and higher resolution, which is essential for separating this compound from structurally similar alkaloids within a complex mixture. universiteitleiden.nlrjpharmacognosy.ir

Tandem Mass Spectrometry (MS/MS) : LC-MS/MS offers exceptional selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion, allowing for confident identification and quantification of this compound even when present in minute quantities in samples like plant extracts or plasma. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : The use of HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and further confirming the identity of this compound and its metabolites, distinguishing them from other compounds with the same nominal mass.

These hyphenated techniques are indispensable tools for pharmacokinetic studies, metabolic fingerprinting of the source organism (Physostigma venenosum), and the quality control of herbal medicines. nih.govuniversiteitleiden.nl As research progresses, the development of standardized and validated LC-MS/MS methods will be crucial for comparing data across different studies and advancing our understanding of this compound's biological journey.

Elucidation of Complete Biosynthetic Routes to this compound

While the chemical synthesis of this compound is a significant challenge, understanding how it is constructed in nature offers a blueprint for bio-inspired synthesis and metabolic engineering. The complete biosynthetic pathway of the Calabar bean alkaloids, including this compound, has not yet been fully elucidated, making this a critical area for future research. researchgate.net

This compound is a monoterpene indole alkaloid (MIA), a vast class of plant natural products derived from the precursors tryptophan and secologanin. nih.govnih.gov The general consensus is that the biosynthesis of MIAs proceeds through the key intermediate strictosidine. nih.govbiorxiv.org The subsequent steps involve a series of complex enzymatic transformations, including oxidations, rearrangements, and cyclizations, that generate immense structural diversity. biorxiv.org

Future research will focus on:

Identifying Key Enzymes : A major goal is to identify and characterize the specific enzymes responsible for the steps leading to the furoindoline core of this compound. Cytochrome P450 monooxygenases are known to be crucial in the diversification of MIAs and are prime candidates for catalyzing the oxidative cyclizations required to form the this compound scaffold. biorxiv.orgbiorxiv.org

Transcriptomics and Genomics : Leveraging modern sequencing technologies to analyze the transcriptome of Physostigma venenosum can help identify gene clusters that are co-expressed and likely involved in the alkaloid's biosynthesis.

In Vitro Reconstitution : Once candidate genes are identified, expressing the corresponding enzymes in heterologous systems (like yeast or E. coli) and performing in vitro assays with proposed intermediates will be essential to confirm their function and piece together the complete pathway.

Elucidating the full biosynthetic route will not only solve a long-standing biochemical puzzle but could also enable the production of this compound and novel analogues through synthetic biology approaches, bypassing the reliance on plant extraction or complex chemical synthesis.